Quinidine monosulfate

Catalog No.
S540862
CAS No.
804-63-7
M.F
C20H26N2O6S
M. Wt
422.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinidine monosulfate

CAS Number

804-63-7

Product Name

Quinidine monosulfate

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid

Molecular Formula

C20H26N2O6S

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)

InChI Key

AKYHKWQPZHDOBW-UHFFFAOYSA-N

SMILES

Array

solubility

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/
Slightly sol in water and soluble in alcohol.

Synonyms

Biquinate, Bisulfate, Quinine, Hydrochloride, Quinine, Legatrim, Myoquin, Quinamm, Quinbisan, Quinbisul, Quindan, Quinimax, Quinine, Quinine Bisulfate, Quinine Hydrochloride, Quinine Lafran, Quinine Sulfate, Quinine Sulphate, Quinine-Odan, Quinoctal, Quinson, Quinsul, Strema, Sulfate, Quinine, Sulphate, Quinine, Surquina

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O

Isomeric SMILES

[H+].[H+].COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.[O-]S(=O)(=O)[O-]

The exact mass of the compound Quinine sulphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in water and soluble in alcohol.. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP2D6 Inhibitors. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Quinine Sulphate in Malaria Treatment

Quinine sulphate has a long history as a first-line treatment for malaria. Its effectiveness was discovered in the 17th century, and it remained the primary antimalarial drug until the mid-20th century []. Scientific research played a crucial role in establishing quinine sulphate as a treatment and understanding its mechanism of action. Studies demonstrated its ability to reduce parasite burden and alleviate malaria symptoms []. However, the emergence of drug-resistant malaria parasites has limited its use in many regions [].

Quinine Sulphate for Other Applications

Beyond malaria, scientific research is exploring potential applications of quinine sulphate in other areas. Here are two emerging fields of study:

  • Algal Biofuel Production

    Research suggests quinine sulphate can be used as a selective predator control agent in open-pond algae cultivation for biofuel production []. Studies have shown that quinine sulphate can effectively target and eliminate rotifers, a common predator of algae, without significantly impacting algal growth []. This finding has the potential to improve the efficiency and sustainability of algal biofuel production.

  • Autoimmune Diseases

    Scientific research is investigating the potential immunomodulatory properties of quinine sulphate. Some studies suggest it may have therapeutic potential in managing autoimmune diseases like lupus []. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Quinine sulfate is a chemical compound derived from the bark of the cinchona tree, primarily recognized for its antimalarial properties. It is chemically described as cinchonan-9-ol, 6’-methoxy-, sulfate (2:1) (salt), dihydrate, with the molecular formula (C20H24N2O2)2H2SO42H2O(C_{20}H_{24}N_{2}O_{2})_{2}\cdot H_{2}SO_{4}\cdot 2H_{2}O and a molecular weight of approximately 782.96 g/mol . Quinine sulfate appears as fine, white, needle-like crystals that are odorless and exhibit a very bitter taste. It is slightly soluble in water and alcohol but practically insoluble in ether .

Quinine sulfate's primary mechanism of action against malaria involves its effect on the parasite's life cycle within red blood cells. It disrupts the parasite's ability to digest hemoglobin, a vital nutrient for its survival []. Additionally, quinine may interfere with the parasite's ability to maintain its ionic balance within the host cell.

Quinine sulfate can be toxic at high doses, causing side effects like tinnitus (ringing in the ears), nausea, and vision problems []. In severe cases, it can lead to seizures, coma, and even death. People with certain medical conditions, like G6PD deficiency, are at increased risk for complications. Quinine sulfate is not flammable but should be handled with care due to its potential toxicity.

Data:

  • Lethal dose (LD50) in rats: 500 mg/kg (orally)
, particularly in acidic or basic environments. For instance:

  • Fluorescence Reaction: When a saturated solution of quinine sulfate is acidified with sulfuric acid, it exhibits intense blue fluorescence, which disappears upon the addition of hydrochloric acid .
  • Color Reaction: A solution of quinine sulfate turns emerald green when treated with bromine and ammonia, indicating its reactivity with halogens .

These reactions highlight its potential utility in analytical chemistry for detecting quinine.

Quinine sulfate is primarily known for its antimalarial activity. It acts as a blood schizonticide, targeting the Plasmodium species responsible for malaria. The proposed mechanism involves the inhibition of heme polymerase, leading to the accumulation of toxic heme within the parasite . Additionally, it has been noted for its analgesic and antipyretic properties, making it useful in treating fevers and pain associated with various conditions .

The synthesis of quinine sulfate typically involves extracting quinine from cinchona bark or through semi-synthetic pathways. The extraction process includes:

  • Extraction: The bark is processed to isolate quinine through solvent extraction methods.
  • Sulfation: Quinine can be converted into quinine sulfate by reacting it with sulfuric acid under controlled conditions to form the sulfate salt .

Alternative synthetic methods may also involve chemical modifications of related alkaloids.

Quinine sulfate has several applications:

  • Antimalarial Treatment: It is used to treat severe cases of malaria, particularly those resistant to chloroquine .
  • Flavoring Agent: Due to its bitter taste, it has been historically used as a flavoring agent in beverages such as tonic water .
  • Muscle Relaxant: It is also employed in treating muscle disorders like nocturnal leg cramps due to its effects on muscle membranes .

Quinine sulfate has been studied for various drug interactions:

  • Hypersensitivity Reactions: Serious reactions such as anaphylaxis have been reported, necessitating caution when administering this compound .
  • Drug Metabolism: Quinine is primarily metabolized by hepatic cytochrome P450 enzymes, which can lead to interactions with other drugs metabolized by these pathways. For instance, it may affect the pharmacokinetics of anticoagulants and other antimalarials .
  • Effects on Platelets: Quinine can induce thrombocytopenia by generating antibodies against platelet glycoproteins .

Quinine sulfate belongs to a class of compounds known as alkaloids. Here are some similar compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Properties
ChloroquineC18H26ClN3More effective against malaria; less toxic than quinine.
QuinidineC20H24N2O2Used primarily as an antiarrhythmic agent; similar structure but different pharmacological effects.
DihydroquinineC20H26N2O2A derivative of quinine; has similar antimalarial properties but different pharmacokinetics.
MefloquineC17H16F6N2O3Used for malaria prophylaxis; distinct mechanism of action compared to quinine.

Quinine sulfate's unique bitter taste and its historical significance in treating malaria set it apart from these compounds, despite their structural similarities.

The discovery of quinine sulfate is rooted in the ethnobotanical knowledge of Indigenous Andean communities, who used Cinchona bark to treat febrile illnesses long before European colonization. Jesuit missionaries documented its antipyretic properties in the early 17th century, dubbing it "Jesuits’ bark". The compound’s formal isolation, however, occurred in 1820, when French chemists Pierre Joseph Pelletier and Joseph Caventou extracted quinine from Cinchona bark using acid-base purification techniques. This breakthrough marked the transition from crude bark preparations to standardized alkaloid-based therapies, enabling precise dosing and widespread use against malaria.

The nomenclature Cinchona honors the Countess of Chinchón, whose alleged cure from malaria in 1638 popularized the bark in Europe, though historical records suggest this account is apocryphal. By the mid-19th century, quinine sulfate dominated malaria treatment, particularly after Dutch cultivation of Cinchona in Java ensured a stable supply. Its synthesis remained elusive until 1944, when Robert Burns Woodward and William von Eggers Doering achieved the first total synthesis, building on earlier work by Paul Rabe, who elucidated quinine’s core structure in 1908.

Table 1: Key Milestones in Quinine Sulfate Research

YearDiscovery/EventContributors
1630Indigenous use of Cinchona bark documentedAndean communities
1820Isolation of quininePelletier, Caventou
1908Structural elucidationPaul Rabe
1944Total synthesisWoodward, Doering

Significance in Scientific Research

Quinine sulfate’s significance extends beyond its antimalarial properties. Its heterocyclic quinoline structure, featuring a bicyclic core with hydroxyl and methoxy substituents, has inspired synthetic analogs like chloroquine and hydroxychloroquine. The compound’s mechanism of action involves inhibition of hemozoin formation in Plasmodium parasites, a process critical to their survival.

In biochemistry, quinine sulfate serves as a fluorescence standard due to its high quantum yield (0.546) and distinct excitation/emission profiles (310 nm/450–481 nm). This property facilitates its use in spectroscopic calibration and cellular imaging. Recent studies also highlight its role in modulating serotonin biosynthesis via competitive inhibition of tryptophan hydroxylase (TPH2), linking it to neurological research.

Table 2: Comparative Analysis of Quinine Sulfate and Synthetic Antimalarials

PropertyQuinine SulfateChloroquineHydroxychloroquine
SourceNatural (Cinchona)SyntheticSynthetic
MechanismHemozoin inhibitionHemozoin inhibitionHemozoin inhibition
FluorescenceHigh quantum yieldLowLow
COVID-19 ResearchIn vitro activityDiscontinuedDiscontinued

Current State of Academic Interest

Contemporary research on quinine sulfate spans three domains:

  • Antiviral Applications: During the COVID-19 pandemic, in silico and in vitro studies revealed quinine sulfate’s ability to bind SARS-CoV-2’s ACE2 receptor (binding energy: −8.1 kcal/mol) and inhibit viral replication by 90% at 10 μM. Clinical trials, however, showed mixed efficacy, with no significant difference in recovery rates compared to standard care.
  • Analytical Chemistry: Advances in HPLC methodologies enable precise quantification of quinine sulfate in formulations. A 2022 study validated a stability-indicating HPLC protocol with a retention time of 4.6 minutes and a linear range of 48.7–193.87 μg/mL.
  • Polymorphism and Material Science: Four crystalline forms of quinine sulfate exhibit distinct thermodynamic properties. Form II, a metastable polymorph, demonstrates 20% higher solubility than the stable Form I, offering insights into drug delivery optimization.

Table 3: Recent Research Trends (2020–2025)

Research AreaKey FindingsSources
COVID-19 TherapeuticsACE2 receptor binding; in vitro viral inhibition
Fluorescence SpectroscopyCalibration standards for photon counting
PolymorphismSolubility enhancement via crystal engineering

Physical Constants

Melting Point and Thermal Behavior

Quinine sulfate exhibits distinct thermal characteristics that are essential for its identification and quality control. The anhydrous form demonstrates a melting point of 235.2°C [1], while the commonly encountered dihydrate form shows decomposition at approximately 225°C [2]. This thermal behavior is particularly significant as it indicates the presence of water molecules within the crystal lattice, which directly affects the compound's stability and handling requirements.

Thermal gravimetric analysis reveals that quinine sulfate dihydrate typically contains varying amounts of water depending on environmental conditions and storage history. Under ambient conditions, samples may contain approximately 5-6 molecules of water per molecule of quinine sulfate, rather than the theoretical 2 molecules expected for the dihydrate form [3]. This hygroscopic nature necessitates careful storage conditions to maintain consistent physicochemical properties.

The thermal decomposition pattern of quinine sulfate is characterized by initial water loss followed by decomposition of the organic matrix. Differential scanning calorimetry studies have identified multiple polymorphic forms with distinct thermal signatures. Form I shows a low-temperature endotherm at 154.4°C followed by conversion to a high-temperature form melting at 203.5°C [4]. Form II exhibits an endothermic transition at 144.7°C before melting at 214.5°C [4]. These thermal transitions are critical for understanding the stability and processing characteristics of different crystalline forms.

Density and Solubility Parameters

The density of quinine sulfate has been determined to be approximately 1.0807 g/cm³, although this value represents a rough estimate based on available data [1]. The specific gravity similarly measures 1.0807 [1], indicating that the compound is slightly denser than water. These density parameters are important for pharmaceutical formulation development and quality control procedures.

Water content analysis reveals significant variability depending on storage conditions. Thermogravimetric measurements demonstrate that undried samples may contain 4.24-4.96% water by weight, corresponding to 5.4-5.7 molecules of water per molecule of quinine sulfate [3]. Upon vacuum drying, the water content reduces to approximately 0.03-0.18%, approaching the theoretical dihydrate composition [3]. This hygroscopic behavior directly impacts the compound's stability and necessitates controlled storage conditions.

The European Pharmacopoeia and United States Pharmacopeia specify water content limits of 4.0-5.5% for pharmaceutical-grade quinine sulfate dihydrate [5]. This specification acknowledges the compound's hygroscopic nature while establishing acceptable limits for pharmaceutical applications. The theoretical water content for the dihydrate form is calculated to be 4.60% [6], providing a reference point for quality control procedures.

Refractive Index

The refractive index of quinine sulfate has been estimated to be 1.6000 [1]. This optical property is particularly relevant given the compound's well-documented fluorescence characteristics. The refractive index serves as a useful identification parameter and is frequently employed in pharmaceutical analysis and quality control procedures.

In fluorescence quantum yield determinations, the refractive index of the solvent system plays a crucial role in calculations. For quinine sulfate dissolved in 0.1 M sulfuric acid, the standard reference solvent system, the refractive index of 1.33 is typically used for quantum yield calculations [7] [8]. This standardization ensures consistency in fluorescence measurements across different laboratories and applications.

The compound's optical properties are further characterized by its strong absorption and emission characteristics. The ultraviolet absorption peaks around 350 nanometers, while fluorescence emission occurs at approximately 460 nanometers [9]. These optical properties, combined with the refractive index data, provide comprehensive characterization of the compound's photophysical behavior.

Acid-Base Properties

pKa Values and Protonation States

Quinine sulfate exhibits diprotic weak base characteristics with two distinct pKa values that govern its protonation behavior across different pH conditions. The compound possesses pKa values of 8.5 and 4.1 at 20°C [10], corresponding to the quinoline nitrogen and quinuclidine nitrogen atoms respectively. These values are fundamental to understanding the compound's solubility, stability, and biological activity profiles.

The protonation states of quinine sulfate vary significantly with pH, directly influencing its physicochemical properties. At pH 2.3, the compound exists predominantly in its diprotonated form, with both nitrogen atoms carrying positive charges [11]. Under physiological pH conditions around 7.0, the compound exists primarily in its monoprotonated state [11]. This pH-dependent protonation behavior has profound implications for the compound's solubility and pharmacokinetic properties.

Spectroscopic analysis reveals that protonation state changes are accompanied by characteristic shifts in both absorption and fluorescence spectra. The quinoline ring stretching mode in Raman spectroscopy splits into two distinct bands at 1370 and 1390 cm⁻¹ upon protonation [11]. The relative intensities of these bands serve as diagnostic indicators for determining the protonation state of the compound in solution.

Fluorescence properties are particularly sensitive to protonation state changes. In 0.1 M sulfuric acid, where the compound exists in its diprotonated form, quinine sulfate exhibits a quantum yield of 0.54 [7] [8]. This high quantum yield makes the compound valuable as a fluorescence standard for analytical applications. The fluorescence intensity decreases with increasing pH due to deprotonation effects [12].

Buffer Capacity

The buffer capacity of quinine sulfate systems is primarily determined by the compound's diprotic nature and the concentration of the buffering species present. While specific buffer capacity values are not extensively documented in the literature, the compound's behavior in various buffer systems has been characterized for analytical applications.

In sodium acetate buffer systems at pH 4.3, quinine sulfate demonstrates stable complexation behavior with biological macromolecules such as deoxyribonucleic acid [11]. The buffering capacity of such systems is sufficient to maintain pH stability during analytical procedures and biological interaction studies. The compound's behavior in phosphate buffer systems across the pH range of 6.0-7.9 shows gradual changes in fluorescence intensity, indicating maintained chemical stability within this pH range [12].

The compound's protonation equilibria contribute to the overall buffering capacity of solutions containing quinine sulfate. The presence of two ionizable groups with well-separated pKa values provides buffering capacity across a relatively broad pH range. This characteristic is particularly relevant for pharmaceutical formulation development where pH stability is crucial for product efficacy and stability.

Solubility Characteristics

pH-Dependent Solubility Profile

The solubility of quinine sulfate demonstrates a pronounced pH dependency that directly correlates with its protonation state. At pH 1.0, the compound exhibits maximum solubility of 4.44 mg/mL at 37°C [10]. As the pH increases, solubility decreases significantly, with values of 1.44 mg/mL at pH 4.5 and 0.83 mg/mL at pH 6.8 [10]. This inverse relationship between pH and solubility reflects the compound's behavior as a weak base, where protonation enhances aqueous solubility.

The pH-dependent solubility profile has significant implications for biopharmaceutical classification. According to Food and Drug Administration criteria, using the highest clinical dose of 648 mg, quinine sulfate fails to meet the highly soluble classification due to dose-to-solubility ratios exceeding 250 mL [10]. However, when evaluated using World Health Organization criteria with a 300 mg dose, the compound meets the highly soluble classification [10].

Temperature effects on solubility are also noteworthy. At 25°C and neutral pH conditions, aqueous solubility drops to approximately 0.058 mg/mL [13]. The United States Pharmacopeia describes the compound as soluble in "one part in 500 parts of water" at room temperature [5], while in boiling water, solubility increases to "one part in 32 parts of water" [14]. This temperature dependency is characteristic of most organic compounds and must be considered in pharmaceutical processing and formulation development.

Solvent Compatibility Matrix

Quinine sulfate exhibits variable solubility across different organic solvents, creating a comprehensive solvent compatibility profile essential for pharmaceutical development and analytical applications. In ethanol, the compound demonstrates good solubility, with the United States Pharmacopeia specifying solubility as "one part in 120 parts of alcohol" [15]. This alcohol solubility is frequently utilized in analytical procedures and extraction processes.

Chloroform and diethyl ether present limited solubility options for quinine sulfate. The compound shows only slight solubility in both chloroform and ether [15], restricting their use in formulation development. However, a mixture of chloroform and absolute alcohol in a 2:1 ratio provides adequate solubility for analytical applications [14]. This mixed solvent system is commonly employed in pharmaceutical analysis and purification procedures.

Modern analytical techniques utilize a broader range of solvents for quinine sulfate analysis. Acetonitrile, dichloromethane, toluene, isopropanol, and tetrahydrofuran all demonstrate good solubility characteristics for the compound [11]. These solvents are particularly valuable in chromatographic applications and solvatochromic studies. Acetone also provides good solubility and is frequently used in analytical procedures [11].

Partition Coefficient and Lipophilicity

The partition coefficient of quinine sulfate represents a critical parameter for understanding its distribution between aqueous and lipid phases, directly influencing its pharmacokinetic properties. Literature values for the octanol-water partition coefficient (log P) range from 2.33 to 3.44, depending on the experimental method and conditions employed [16] [17] [13].

Experimental determination using the shake-flask method yields a log P value of 2.33 [16], indicating moderate lipophilicity. This experimental approach involves equilibrating the compound between octanol and water phases, followed by quantitative analysis of each phase. The aqueous phase contained 15.75 mg in 25 mL, while the octanol phase contained 36.77 mg in 25 mL, resulting in the calculated partition coefficient [16].

Theoretical calculations using various computational methods provide additional perspective on the compound's lipophilicity. The ALOGPS method predicts a log P value of 2.82 [17], while Chemaxon calculations yield 2.51 [17]. The Biopharmaceutics Classification System reports a value of 3.44 [13], and the Martindale reference lists 3.4 [10]. These variations reflect differences in computational approaches and experimental conditions.

The moderate lipophilicity of quinine sulfate positions it favorably for biological membrane permeation while maintaining adequate aqueous solubility. This balance is crucial for oral bioavailability and tissue distribution. The compound's classification as moderately lipophilic supports its historical success as an antimalarial agent, requiring both aqueous solubility for absorption and lipophilicity for membrane penetration.

Surface and Interfacial Properties

The surface and interfacial properties of quinine sulfate are particularly relevant in the context of its interactions with biological membranes and macromolecules. While specific surface tension values are not extensively documented in the literature, the compound's behavior at interfaces has been characterized through various analytical techniques.

Spectroscopic studies reveal that quinine sulfate exhibits distinct behavior at interfaces, particularly in the presence of surfactants and biological membranes. The compound's fluorescence properties are significantly influenced by interfacial environments, with studies showing enhanced fluorescence intensity and altered decay kinetics when associated with silver nanoparticle surfaces [18]. This surface-enhanced fluorescence demonstrates the compound's sensitivity to interfacial environments.

The compound's interaction with biological interfaces, particularly deoxyribonucleic acid, involves both electrostatic and hydrophobic interactions. Raman spectroscopic analysis indicates that quinine sulfate intercalates into deoxyribonucleic acid base pairs through π-stacking interactions rather than simple electrostatic binding to the phosphate backbone [11]. This intercalation behavior suggests favorable interfacial properties for biological membrane interactions.

Chemical compatibility studies with various materials demonstrate the compound's stability in contact with different surfaces. The compound shows good compatibility with stainless steel and most pharmaceutical packaging materials under normal storage conditions [19]. However, compatibility with strong oxidizing agents and alkaline conditions is limited, necessitating careful consideration of storage and handling conditions [14].

PropertyValueTemperatureSource
Melting Point (Anhydrous)235.2°C-ChemicalBook [1]
Melting Point (Dihydrate)225°C (decomposition)-Sigma-Aldrich [2]
Density1.0807 g/cm³20°CChemicalBook [1]
Refractive Index1.600020°CChemicalBook [1]
Water Content (Undried)4.24-4.96%20°CPMC Article [3]
Water Content (Dried)0.03-0.18%20°CPMC Article [3]
pHSolubility (mg/mL)TemperatureSource
1.04.4437°CFIP Biowaiver [10]
4.51.4437°CFIP Biowaiver [10]
6.80.8337°CFIP Biowaiver [10]
7.50.7537°CFIP Biowaiver [10]
MethodLog P ValueSolvent SystemSource
Experimental (Shake-Flask)2.33Octanol-WaterResearch Study [16]
Theoretical (ALOGPS)2.82Octanol-WaterDrugBank [17]
Theoretical (Chemaxon)2.51Octanol-WaterDrugBank [17]
Literature Reference3.4Octanol-WaterMartindale [10]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS]

Color/Form

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder.

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

422.15115773 Da

Monoisotopic Mass

422.15115773 Da

Heavy Atom Count

29

Taste

Very bitter taste

Odor

ODORLESS

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides and sulfur oxides/.

Appearance

Solid powder

Melting Point

177 °C (some decomposition)
Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/
57 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M4XCR57IWG

Related CAS

20317-85-5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of malaria and leg cramps
FDA Label

Livertox Summary

Quinine is a natural cinchona alkaloid that has been used for centuries in the prevention and therapy of malaria. Quinine is also used for idiopathic muscle cramps. Quinine therapy has been associated with rare instances of hypersensitivity reactions which can be accompanied by hepatitis and mild jaundice.

Drug Classes

Antimalarial Agents

Therapeutic Uses

MEDICATION (VET): OF 6 ANTIARRHYTHMICS TESTED, QUINIDINE BISULFATE GAVE NO PROTECTION AGAINST THE INDUCED ARRHYTHMIA IN DOGS.
... IS EFFECTIVE FOR SHORT- AND LONG-TERM TREATMENT OF SUPRAVENTRICULAR AND VENTRICULAR ARRHYTHMIAS. /QUINIDINE/
FOR PRACTICAL PURPOSES, QUINIDINE IS ONLY GIVEN ORALLY, ALTHOUGH IT CAN BE ADMINEITHER IM OR IV UNDER SPECIAL CIRCUMSTANCES. THE USUAL ORAL DOSE OF QUINIDINE SULFATE IS 200 TO 300 MG THREE TO FOUR TIMES A DAY. ... FOR PATIENTS WITH PREMATURE ATRIAL OR VENTRICULAR CONTRACTIONS OR MAINTENANCE THERAPY. HIGHER AND/OR MORE FREQUENT DOSES CAN BE USED FOR LIMITED PERIODS FOR TREATMENT OF PAROXYSMAL VENTRICULAR TACHYCARDIA.
Quinidine is used primarily as prophylactic therapy to maintain normal sinus rhythm after conversion of atrial fibrillation and/or flutter by other methods. The drug is also used to prevent the recurrence of paroxysmal atrial fibrillation, paroxysmal atrial tachycardia, paroxysmal atrioventricular junctional rhythm, paroxysmal ventricular tachycardia, and atrial or ventricular premature contractions.
For more Therapeutic Uses (Complete) data for QUINIDINE SULFATE (7 total), please visit the HSDB record page.

Pharmacology

Quinidine Sulfate is the sulfate salt form of quinidine, an alkaloid with antimalarial and antiarrhythmic (Class la) properties. Quinidine sulfate exerts its anti-malarial activity by acting primarily as an intra-erythrocytic schizonticide through association with the hemepolymer (hemozoin) in the acidic food vacuole of the parasite thereby preventing further polymerization by heme polymerase enzyme. This results in accumulation of toxic heme and death of the parasite. Quinidine sulfate exerts its antiarrhythmic effects by depressing the flow of sodium ions into cells during phase 0 of the cardiac action potential, thereby slowing the impulse conduction through the atrioventricular (AV) node, reducing the rate of phase 0 depolarization and prolonging the refractory period. Quinidine sulfate also reduces the slope of phase 4 depolarization in Purkinje-fibres resulting in slowed conduction and reduced automaticity in the heart.

MeSH Pharmacological Classification

Muscle Relaxants, Central

Mechanism of Action

IN EXPERIMENTAL ANIMALS, QUINIDINE HAS VERY SIGNIFICANT ATROPINE LIKE ACTION, BLOCKING EFFECTS OF VAGAL STIMULATION OR OF ACETYLCHOLINE. ... ALSO HAS ALPHA-ADRENERGIC BLOCKING PROPERTIES. THIS CAN CAUSE VASODILATATION &, VIA BARORECEPTORS, ACTIVE SYMPATHETIC EFFERENT ACTIVITY. TOGETHER, CHOLINERGIC BLOCKAGE & INCR BETA-ADRENERGIC ACTIVITY CAUSED BY QUINIDINE CAN INCR SINUS RATE & ENHANCE ATRIOVENTRICULAR NODAL CONDUCTION. /QUINIDINE/
CAN CAUSE SEVERE DEPRESSION OF SINUS NODE IN PATIENTS WITH THE SICK SINUS SYNDROME ... QUINIDINE CAN INCR SINUS RATE BY CHOLINERGIC BLOCKADE OR BY REFLEXLY INCR SYMPATHETIC ACTIVITY. ... THERAPEUTIC CONCN OF QUINIDINE ... DECR FIRING RATE OF CARDIAC PURKINJE FIBERS BY DIRECT ACTION ... DECR SLOPE OF PHASE 4 DEPOLARIZATION AND SHIFTS THRESHOLD VOLTAGE TOWARD ZERO. /QUINIDINE/
... INCR DIASTOLIC ELECTRICAL CURRENT THRESHOLD IN ATRIAL & VENTRICULAR MUSCLE & IN PURKINJE FIBERS ... ALSO INCR FIBRILLATION THRESHOLD IN ATRIA & VENTRICLES. /QUINIDINE/
REENTRANT ARRYTHMIAS ARE ABOLISHED BY /QUINIDINE/. THEIR EFFECT ON EFFECTIVE REFRACTORY PERIOD, RESPONSIVENESS, & CONDUCTION. FOR EXAMPLE, WHEN VENTRICULAR PREMATURE DEPOLARIZATIONS ARE CAUSED BY REENTRY IN LOOPS OF PURKINJE FIBERS, ONE WAY BLOCK CAN BE CONVERTED TO TWO WAY BLOCK, THUS MAKING REENTRY IMPOSSIBLE. /QUINIDINE/
For more Mechanism of Action (Complete) data for QUINIDINE SULFATE (9 total), please visit the HSDB record page.

Pictograms

Irritant

Irritant

Impurities

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/

Other CAS

50-54-4
804-63-7
549-56-4
85135-87-1

Absorption Distribution and Excretion

ABOUT 90% OF QUINIDINE IN PLASMA IS BOUND TO PLASMA PROTEINS (ALPHA/ACID GLYCOPROTEIN AND ALBUMIN) THE DRUG ENTERS ERYTHROCYTES & ... BINDS TO HEMOGLOBIN; AT STEADY STATE, CONCN OF QUINIDINE IN PLASMA & ERYTHROCYTES ARE APPROXIMATELY EQUAL. QUINIDINE ACCUMULATES RAPIDLY IN MOST TISSUES EXCEPT BRAIN, & ... VOL OF DISTRIBUTION IS 2-3 L/KG. /QUINIDINE/
METABOLITES AND SOME OF THE PARENT DRUG (20%) ARE EXCRETED IN URINE; ELIMINATION HALF-TIME IS ABOUT 6 HR. /QUINIDINE/
LIVER METABOLISM & RENAL EXCRETION ARE THE MAIN ROUTES OF ELIMINATION. ENTEROHEPATIC CIRCULATION WOULD NOT SIGNIFICANTLY ALTER ABSORPTION KINETICS AS REFLECTED BY BLOOD CONCENTRATION.
PEAK PLASMA CONCN OF 0.29 UG/ML OF QUINIDINE WERE MEASURED @ 4 HR AFTER ADMIN OF SUSTAINED RELEASE CAPSULE (250 MG QUINIDINE BISULFATE) AND DECLINED STEADILY DURING THE NEXT 8 HR, WHILE AFTER ADMIN OF SUSTAINED RELEASE TABLET (300 MG QUINIDINE SULFATE) THEY WERE FAIRLY EVEN DURING 2-10 HR AFTER DOSING. PLASMA CONCENTRATIONS WERE HIGHER AT LATER TIMES FOR THE CAPSULE THAN FOR THE TABLET. THE BIOAVAILABILITY OF QUINIDINE FROM THE CAPSULES DURING 12 HR WAS 184% COMPARED TO THE TABLET. MEAN QUINIDINE PLASMA CONCN WERE SIGNIFICANTLY GREATER @ 3, 4, 6, 8, & 10 HR AFTER ADMIN OF THE CAPSULE THAN AFTER THE TABLET.
For more Absorption, Distribution and Excretion (Complete) data for QUINIDINE SULFATE (24 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic, over 80% metabolized by the liver. Route of Elimination: Quinine is eliminated primarily via hepatic biotransformation. Approximately 20% of quinine is excreted unchanged in urine. Half Life: Approximately 18 hours

Associated Chemicals

Quinidine sulfate dihydrate;6591-63-5

Wikipedia

Quinine
7-Dehydrocholesterol

FDA Medication Guides

QUALAQUIN
QUININE SULFATE
CAPSULE;ORAL
SUN PHARM INDUSTRIES
06/19/2019

Drug Warnings

OCCASIONALLY PATIENTS TAKING QUINIDINE EXPERIENCE SYNCOPE OR SUDDEN DEATH. ... MAY BE RESULT OF HIGH CONCENTRATIONS OF QUINIDINE IN PLASMA OR RESULT OF COEXISTING DIGITALIS TOXICITY. /QUINIDINE/
INDIVIDUALS WITH THE LONG Q-T SYNDROME OR THOSE WHO RESPOND TO LOW CONCENTRATIONS OF QUINIDINE WITH MARKED LENGTHENING OF THE Q-T INTERVAL APPEAR TO BE PARTICULARLY AT RISK /OF SYNCOPE OR SUDDEN DEATH/ AND SHOULD NOT BE TREATED WITH THIS DRUG. /QUINIDINE/
EXCESSIVE CONCENTRATION OF DRUG IN PLASMA WILL CAUSE ADVERSE EFFECTS IN ANY PATIENT. BECAUSE QUINIDINE HAS LOW THERAPEUTIC RATIO, CONSTANT VIGILANCE IS THUS REQUIRED IN EVERY PATIENT TAKING THIS DRUG. /QUINIDINE/
Quinidine should be used with extreme caution, if at all, in patients with incomplete atrioventricular nodal block, since complete heart block and asystole may result. Im or iv administration of quinidine is especially hazardous in the presence of atrioventricular block, in the absence of atrial activity, and the patients with extensive myocardial injury. Hypokalemia, hypoxia, and disorders of acid base balance must be eliminated as potentiating factors in patients who require large doses of antiarrhythmic agents to control ventricular arrhythmias.
For more Drug Warnings (Complete) data for QUINIDINE SULFATE (24 total), please visit the HSDB record page.

Biological Half Life

THE ELIMINATION HALF-LIFE OF QUINIDINE RANGES FROM 4 TO 10 HR IN HEALTHY PERSONS, WITH USUAL MEAN VALUE OF 6 TO 7 HR. HALF-LIFE IS SIGNIFICANTLY PROLONGED IN ELDERLY PERSONS, EVEN WHEN THEY ARE APPARENTLY HEALTHY. /QUINIDINE/
... EXCRETED IN URINE; ELIMINATION HALF-TIME IS ABOUT 6 HR. /QUINIDINE/
Quinidine generally has a plasma half-life of 6-8 hr in healthy individuals, but half-life may range from 3-16 hr or longer. In one study in patients with Plasmodium falciparum malaria, the elimination half-life of the drug averaged 12.8 hr (range: 6.6-24.8 hr). /Quinidine/

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

EXTRACTION FROM CINCHONA BARK WITH SLAKED LIME, FOLLOWED BY AQ SODIUM HYDROXIDE OR CARBONATE TREATMENT, EXTRACTION INTO HOT MINERAL OIL, SEPN USING SULFURIC ACID, THEN DIL SODIUM HYDROXIDE, & PURIFICATION BY RECRYSTALLIZATION
Finely ground cinchona bark mixed with lime is extracted with hot, high-boiling paraffin oil. The solution is filtered, shaken with dilute sulfuric acid, and the latter neutralized while still hot with sodium carbonate; on cooling, quinine sulfate crystallized out. The sulfate is then treated with ammonia, the alkaloid being obtained.

General Manufacturing Information

Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)-, sulfate (2:1): ACTIVE

Analytic Laboratory Methods

Determination of quinine in drugs using spectrophotometric method.
Liquid chromatography determination in soft drinks.

Clinical Laboratory Methods

GLC DETERMINATION OF QUINIDINE FROM PLASMA AND WHOLE BLOOD. THE LIMIT OF DETECTABILITY IS 0.05 UG/ML OF QUINIDINE IN PLASMA AND THE METHOD IS ADEQUATE FOR FOLLOWING BLOOD PROFILES OF 200 MG QUINIDINE SULFATE DOSES IN HUMANS.
QUINIDINE WAS DETERMINED IN PLASMA AFTER IV INJECTION OF QUINIDINE SULFATE (12.5 & 25 MG/KG AS QUINIDINE BASE) INTO RATS. THE UNCHANGED QUINIDINE WAS DETERMINED BY SPECTROFLUORODENSITOMETRY, EXCITATION AND EMISSION AT 350 AND 450 NM.

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F).
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Light sensitive.

Interactions

THE ADMIN OF QUINIDINE RESULTS IN AN INCREASE IN THE PLASMA CONCN OF THE GLYCOSIDE IN OVER 90% OF DIGITALIZED PATIENTS. THE DEGREE OF CHANGE IS PROPORTIONAL TO THE DOSE OF QUINIDINE; THE AVERAGE CHANGE IS ABOUT TWO-FOLD. ... THE INITIAL EFFECT OF QUINIDINE MAY BE DUE TO THE DISPLACEMENT OF DIGOXIN FROM BINDING SITES IN TISSUES. /QUINIDINE/
DRUGS ... SUCH AS PHENOBARBITAL OR PHENYTOIN ... MAY SIGNIFICANTLY SHORTEN DURATION OF ACTION OF QUINIDINE BY INCR RATE OF ELIMINATION. ... NITROGLYCERIN CAN CAUSE SEVERE POSTURAL HYPOTENSION IN PATIENTS WHO ARE TAKING QUINIDINE. /QUINIDINE/
QUINIDINE IS WEAK BASE EXCRETED ... BY KIDNEY & ITS BIOLOGICAL HALF-LIFE MAY BE PROLONGED ... IF PH OF URINE IS INCREASED. ... CARBONIC ANHYDRASE INHIBITORS, SODIUM BICARBONATE, & THIAZIDE DIURETICS, ALL OF WHICH INCR URINARY PH MAY SERVE TO INCR LIPID SOLUBILITY & TUBULAR REABSORPTION OF QUINIDINE & THUS PROLONG ITS THERAPEUTIC EFFECT. /QUINIDINE/
QUINIDINE (300 MG), SLOWLY ADMIN IV, CAUSED RETURN OF PARALYSIS INDUCED BY SUCCINYLCHOLINE (40 MG IV). QUINIDINE MAY ENHANCE OR CAUSE A RECURRENCE OF NEUROMUSCULAR EFFECTS OF TUBOCURARINE. /QUINIDINE/
For more Interactions (Complete) data for QUINIDINE SULFATE (30 total), please visit the HSDB record page.

Stability Shelf Life

PROTECT FROM LIGHT; DARKENS ON EXPOSURE TO LIGHT /DIHYDRATE/
Quinidine gluconate, quinidine polygalacturonate, and quinidine sulfate darken on exposure to light and should be stored in well closed, light-resistant containers. Solutions of quinidine salts slowly acquire a brownish tint on exposure to light. Only colorless, clear solutions of quinidine gluconate injection should be used. Quinidine gluconate injection should be stored at 15-30 °C. When diluted to a concentration of 16 mg/ml with 5% dextrose injection, quinidine gluconate injection is stable for 24 hr at room temperature and up to 48 hr when refrigerated. /Quindine salts/

Dates

Last modified: 08-15-2023

Asymmetric Nucleophilic Allylation of α-Chloro Glycinate via Squaramide Anion-Abstraction Catalysis: S

Lihan Zhu, Hui Yang, Ming Wah Wong
PMID: 34081471   DOI: 10.1021/acs.joc.1c00839

Abstract

The nucleophilic substitution mechanism of enantioselective allylation of α-chloro glycinate catalyzed by squaramide organocatalysts was studied using density functional theory. Based on a comprehensive study of S
1 and S
2 pathways of a catalyst-free reaction, we found that the catalytic reaction slightly favors the S
1 mechanism, instead of the previously proposed S
2 mechanism. Further investigation of different leaving groups and nucleophiles revealed that this is not limited to the present reaction, and the S
1 mechanism might have been generally overlooked. For the squaramide-catalyzed reactions, the S
1 mechanism was predicted to be preferred. However, the rate-determining step of the S
1 pathway has changed from the chloride-leaving step to the C-C bond-formation step. Therefore, a first-order dependence on both substrates was predicted, in agreement with the observed second-order kinetics. Intriguingly, the lowest-energy enantioselective transition states (TSs) originate from different pathways;
-inducing TS corresponds to the S
1 pathway, while
-inducing TS corresponds to S
2. The calculated enantiomeric excesses of two squaramide catalysts agree well with the experimental values. Given the ubiquity of nucleophilic substitution reactions in chemistry and biology, we believe that our finding will inspire more studies that will lead to an improved mechanistic understanding of important chemical reactions, and it may even lead to better catalysts.


Targeting K

Bethan A Cole, Steven J Clapcote, Stephen P Muench, Jonathan D Lippiat
PMID: 34074526   DOI: 10.1016/j.tips.2021.05.003

Abstract

Gain-of-function (GOF) pathogenic variants of KCNT1, the gene encoding the largest known potassium channel subunit, K
1.1, are associated with developmental and epileptic encephalopathies accompanied by severe psychomotor and intellectual disabilities. Blocking hyperexcitable K
1.1 channels with quinidine, a class I antiarrhythmic drug, has shown variable success in patients in part because of dose-limiting off-target effects, poor blood-brain barrier (BBB) penetration, and low potency. In recent years, high-resolution cryogenic electron microscopy (cryo-EM) structures of the chicken K
1.1 channel in different activation states have been determined, and animal models of the diseases have been generated. Alongside increasing information about the functional effects of GOF pathogenic variants on K
1.1 channel behaviour and how they lead to hyperexcitability, these tools will facilitate the development of more effective treatment strategies. We review the range of KCNT1 variants and their functional effects, the challenges posed by current treatment strategies, and recent advances in finding more potent and selective therapeutic interventions for KCNT1-related epilepsies.


SCN5A compound heterozygosity mutation in Brugada syndrome: Functional consequences and the implication for pharmacological treatment

J V Joviano-Santos, A Santos-Miranda, E A Neri, M H Fonseca-Alaniz, J E Krieger, A C Pereira, D Roman-Campos
PMID: 34048814   DOI: 10.1016/j.lfs.2021.119646

Abstract

SCN5A gene encodes the α-subunit of Na
1.5, mainly found in the human heart. SCN5A variants are the most common genetic alterations associated with Brugada syndrome (BrS). In rare cases, compound heterozygosity is observed; however, its functional consequences are poorly understood. We aimed to analyze the functional impact of de novo Na
1.5 mutations in compound heterozygosity in distinct alleles (G400R and T1461S positions) previously found in a patient with BrS. Moreover, we evaluated the potential benefits of quinidine to improve the phenotype of mutant Na
channels in vitro.
The functional properties of human wild-type and Na
1.5 variants were evaluated using whole-cell patch-clamp and immunofluorescence techniques in transiently expressed human embryonic kidney (HEK293) cells.
Both variants occur in the highly conservative positions of SCN5A. Although all variants were expressed in the cell membrane, a significant reduction in the Na
current density (except for G400R alone, which was undetected) was observed along with abnormal biophysical properties, once the variants were expressed in homozygosis and heterozygosis. Interestingly, the incubation of transfected cells with quinidine partially rescued the biophysical properties of the mutant Na
channel.
De novo compound heterozygosis mutations in SNC5A disrupt the Na
macroscopic current. Quinidine could partially reverse the in vitro loss-of-function phenotype of Na
current. Thus, our data provide, for the first time, a detailed biophysical characterization of dysfunctional Na
channels linked to compound heterozygosity in BrS as well as the benefits of the pharmacological treatment using quinidine on the biophysical properties of Na
1.5.


High-Throughput Feeding Bioassay for Lepidoptera Larvae

Inoussa Sanané, Judith Legrand, Christine Dillmann, Frédéric Marion-Poll
PMID: 34331170   DOI: 10.1007/s10886-021-01290-x

Abstract

Finding plant cultivars that are resistant or tolerant against lepidopteran pests, takes time, effort and is costly. We present here a high throughput leaf-disk consumption assay system, to screen plants for resistance or chemicals for their deterrence. A webcam capturing images at regular intervals can follow the feeding activities of 150 larvae placed into individual cages. We developed a computer program running under an open source image analysis program to analyze and measure the surface of each leaf disk over time. We further developed new statistical procedures to analyze the time course of the feeding activities of the larvae and to compare them between treatments. As a test case, we compared how European corn borer larvae respond to a commercial antifeedant containing azadirachtin, and to quinine, which is a bitter alkaloid for many organisms. As expected, increasing doses of azadirachtin reduced and delayed feeding. However, quinine was poorly effective at the range of concentrations tested (10
M to 10
M). The model cage, the camera holder, the plugins, and the R scripts are freely available, and can be modified according to the users' needs.


Predictive Significance of the Prognostic Nutritional Index (PNI) in Patients with Severe COVID-19

Wei Wei, Xingyue Wu, Chaoyuan Jin, Tong Mu, Guorong Gu, Min Min, Sucheng Mu, Yi Han
PMID: 34337084   DOI: 10.1155/2021/9917302

Abstract

The prognostic nutritional index (PNI) has been reported to significantly correlate with poor survival and postoperative complications in patients with various diseases, but its relationship with mortality in COVID-19 patients has not been addressed.
A multicenter retrospective study involving patients with severe COVID-19 was conducted to investigate whether malnutrition and other clinical characteristics could be used to stratify the patients based on risk.
A total of 395 patients were included in our study, with 236 patients in the training cohort, 59 patients in the internal validation cohort, and 100 patients in the external validation cohort. During hospitalization, 63/236 (26.69%) and 14/59 (23.73%) patients died in the training and validation cohorts, respectively. PNI had the strongest relationships with the neutrophil-lymphocyte ratio (NLR) and lactate dehydrogenase (LDH) level but was less strongly correlated with the CURB65, APACHE II, and SOFA scores. The baseline PNI score, platelet (PLT) count, LDH level, and PaO
/FiO
(P/F) ratio were independent predictors of mortality in COVID-19 patients. A nomogram incorporating these four predictors showed good calibration and discrimination in the derivation and validation cohorts. A PNI score less than 33.405 was associated with a higher risk of mortality in severe COVID-19 patients in the Cox regression analysis.
These findings have implications for predicting the risk of mortality in COVID-19 patients at the time of admission and provide the first direct evidence that a lower PNI is related to a worse prognosis in severe COVID-19 patients.


The endocrine effects of bitter tastant administration in the gastrointestinal system: intragastric versus intraduodenal administration

Wout Verbeure, Eveline Deloose, Joran Tóth, Jens F Rehfeld, Lukas Van Oudenhove, Inge Depoortere, Jan Tack
PMID: 34029163   DOI: 10.1152/ajpendo.00636.2020

Abstract

Bitter tastants are recently introduced as potential hunger-suppressive compounds, the so-called "Bitter pill." However, the literature about bitter administration lacks consistency in methods and findings. We want to test whether hunger ratings and hormone plasma levels are affected by:
) the site of administration: intragastrically (IG) or intraduodenally (ID),
) the bitter tastant itself, quinine hydrochloride (QHCl) or denatonium benzoate (DB), and
) the timing of infusion. Therefore, 14 healthy, female volunteers participated in a randomized, placebo-controlled six-visit crossover study. After an overnight fast, DB (1 µmol/kg), QHCl (10 µmol/kg), or placebo were given IG or ID via a nasogastric feeding tube. Blood samples were taken 10 min before administration and every 10 min after administration for a period of 2 h. Hunger was rated at the same time points on a visual analogue scale. ID bitter administration did not affect hunger sensations, motilin, or acyl-ghrelin release compared with its placebo infusion. IG QHCl infusion tended to suppress hunger increase, especially between 50 and 70 min after infusion, simultaneously with reduced motilin values. Here, acyl-ghrelin was not affected. IG DB did not affect hunger or motilin, however acyl-ghrelin levels were reduced 50-70 minutes after infusion. Plasma values of glucagon-like peptide 1 and cholecystokinin were too low to be properly detected or to have any physiological relevance. In conclusion, bitter tastants should be infused into the stomach to reduce hunger sensations and orexigenic gut peptides. QHCl has the best potential to reduce hunger sensations, and it should be infused 60 min before food intake.
Bitter tastants are a potential new weight-loss treatment. This is a noninvasive, easy approach, which should be received with considerable enthusiasm by the public. However, literature about bitter administration lacks consistency in methods and findings. We summarize how the compound should be given based on: the site of administration, the best bitter compound to use, and at what timing in respect to the meal. This paper is therefore a fundamental step to continue research toward the further development of the "bitter pill."


Silver-Free Au(I) Catalysis Enabled by Bifunctional Urea- and Squaramide-Phosphine Ligands via H-Bonding

Allegra Franchino, Àlex Martí, Stefano Nejrotti, Antonio M Echavarren
PMID: 34018646   DOI: 10.1002/chem.202101751

Abstract

A library of gold(I) chloride complexes with phosphine ligands incorporating pendant (thio)urea and squaramide H-bond donors was prepared with the aim of promoting chloride abstraction from Au(I) via H-bonding. In the absence of silver additives, complexes bearing squaramides and trifluoromethylated aromatic ureas displayed good catalytic activity in the cyclization of N-propargyl benzamides, as well as in a 1,6-enyne cycloisomerization, a tandem cyclization-indole addition reaction and the hydrohydrazination of phenylacetylene. Kinetic studies and DFT calculations indicate that the energetic span of the reaction is accounted by both the chloride abstraction step, facilitated by the bidentate H-bond donor via an associative mechanism, and the subsequent cyclization step.


In Vitro Evaluation of the Squaramide-Conjugated Fibroblast Activation Protein Inhibitor-Based Agents AAZTA

Euy Sung Moon, Yentl Van Rymenant, Sandeep Battan, Joni De Loose, An Bracke, Pieter Van der Veken, Ingrid De Meester, Frank Rösch
PMID: 34201111   DOI: 10.3390/molecules26123482

Abstract

Recently, the first squaramide-(SA) containing FAP inhibitor-derived radiotracers were introduced. DATA
.SA.FAPi and DOTA.SA.FAPi with their non-radioactive complexes showed high affinity and selectivity for FAP. After a successful preclinical study with [
Ga]Ga-DOTA.SA.FAPi, the first patient studies were realized for both compounds. Here, we present a new squaramide-containing compound targeting FAP, based on the AAZTA
chelator 1,4-bis-(carboxylmethyl)-6-[bis-(carboxymethyl)-amino-6-pentanoic-acid]-perhydro-1,4-diazepine. For this molecule (AAZTA
.SA.FAPi), complexation with radionuclides such as gallium-68, scandium-44, and lutetium-177 was investigated, and the in vitro properties of the complexes were characterized and compared with those of DOTA.SA.FAPi. AAZTA
.SA.FAPi and its derivatives labelled with non-radioactive isotopes demonstrated similar excellent inhibitory potencies compared to the previously published SA.FAPi ligands, i.e., sub-nanomolar IC
values for FAP and high selectivity indices over the serine proteases PREP and DPPs. Labeling with all three radiometals was easier and faster with AAZTA
.SA.FAPi compared to the corresponding DOTA analogue at ambient temperature. Especially, scandium-44 labeling with the AAZTA derivative resulted in higher specific activities. Both DOTA.SA.FAPi and AAZTA
.SA.FAPi showed sufficiently high stability in different media. Therefore, these FAP inhibitor agents could be promising for theranostic approaches targeting FAP.


Explore Compound Types